molecular formula C9H14Cl2N2O B2454005 2-(Pyridin-2-yl)morpholine dihydrochloride CAS No. 1417635-00-7

2-(Pyridin-2-yl)morpholine dihydrochloride

Cat. No. B2454005
CAS RN: 1417635-00-7
M. Wt: 237.12
InChI Key: XGXWTHPVAJTXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O . It has a molecular weight of 200.67 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 306.2±32.0 °C and a predicted density of 1.087±0.06 g/cm3 . The compound’s pKa is predicted to be 8.03±0.40 .

Scientific Research Applications

  • Synthesis and Pharmacological Potential :

    • Kumar, Sadashiva, and Rangappa (2007) discussed the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials, including arecoline derivatives and phendimetrazine. The synthesis involved bromination of 3-acetylpyridine and dehydration of a diol with cyclization, yielding an overall 36% success rate (Kumar, Sadashiva, & Rangappa, 2007).
    • Avcı, Atalay, Cömert, and Dinçer (2011) conducted density functional theory calculations on the molecular structure, vibrational frequencies, and chemical shift assignments of a related compound, providing insights into its molecular structure and potential for designing efficient materials containing a 1,2,4-triazole core (Avcı, Atalay, Cömert, & Dinçer, 2011).
  • Chemical Properties and Crystallography :

    • Horton et al. (2012) analyzed the crystal structure of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, highlighting the conformation of the morpholine ring and the interactions within the crystal structure, including hydrogen bonds and π–π stacking (Horton et al., 2012).
  • Novel Synthesis Methods :

    • Bonacorso et al. (2018) reported the successful synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. This synthesis is significant for photophysical analyses and understanding biomolecular binding properties (Bonacorso et al., 2018).
  • Application in Drug Development :

    • Varynskyi and Kaplaushenko (2020) explored the metabolism of a morpholinium compound, revealing the structure of its main metabolite through chromatography and mass spectrometry, indicating its relevance in pharmaceutical research (Varynskyi & Kaplaushenko, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(Pyridin-2-yl)morpholine dihydrochloride are not mentioned in the available literature, similar compounds like pyrimidine derivatives have been used in the design of new drugs with potential biological activities . This suggests that this compound could also be explored for its potential biological activities in future research.

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-2-yl)morpholine dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Biochemical Pathways

The compound’s inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the normal triple helix formation of collagen, potentially leading to decreased collagen stability and altered tissue structure.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound results in a decrease in the formation of 4-hydroxyproline . This can lead to a disruption in the normal structure and function of collagen, potentially affecting the integrity of various tissues in the body.

properties

IUPAC Name

2-pyridin-2-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10H,5-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXWTHPVAJTXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.